molecular formula C13H21N3O3 B11969905 (4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea CAS No. 31088-90-1

(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea

Cat. No.: B11969905
CAS No.: 31088-90-1
M. Wt: 267.32 g/mol
InChI Key: FGMUQNDVAWYYSW-UHFFFAOYSA-N
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Description

N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is a chemical compound with the molecular formula C13H21N3O3 and a molecular weight of 267.331 g/mol . This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a urea moiety attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA typically involves the reaction of 4-(2-hydroxy-3-(isopropylamino)propoxy)aniline with isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4-(2-hydroxy-3-(isopropylamino)propoxy)aniline: This intermediate is synthesized by reacting 4-nitrophenol with epichlorohydrin, followed by reduction and subsequent reaction with isopropylamine.

    Formation of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA: The intermediate is then reacted with isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

31088-90-1

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea

InChI

InChI=1S/C13H21N3O3/c1-9(2)15-7-11(17)8-19-12-5-3-10(4-6-12)16-13(14)18/h3-6,9,11,15,17H,7-8H2,1-2H3,(H3,14,16,18)

InChI Key

FGMUQNDVAWYYSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)N)O

Origin of Product

United States

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